ACP-319 is a synthetic compound recognized for its role as an inhibitor of phosphatidylinositol 3-kinase, specifically targeting the delta isoform of this enzyme. This compound has demonstrated potential antineoplastic activity, particularly in the context of cancers characterized by the overexpression of phosphatidylinositol 3-kinase. By inhibiting this pathway, ACP-319 disrupts the signaling mechanisms that facilitate tumor growth and survival, making it a candidate for therapeutic applications in oncology .
ACP-319 is classified as a small molecule drug and is categorized under inhibitors of phosphatidylinositol 3-kinase. It is primarily sourced from laboratory synthesis, with its development aimed at addressing the need for effective cancer therapies that target specific signaling pathways involved in tumorigenesis .
The synthesis of ACP-319 involves several chemical reactions typical for small molecule drug development. Although specific proprietary details are often not publicly disclosed, the general approach includes:
ACP-319 functions primarily through competitive inhibition of phosphatidylinositol 3-kinase. This inhibition prevents the phosphorylation of downstream targets within the phosphatidylinositol 3-kinase/AKT signaling pathway, effectively blocking cellular processes that lead to tumor cell proliferation and survival. The compound's mechanism involves:
The mechanism of action for ACP-319 revolves around its ability to inhibit the phosphatidylinositol 3-kinase/AKT signaling pathway. Upon administration:
ACP-319 possesses several notable physical and chemical properties:
Property | Details |
---|---|
Appearance | Solid powder |
Purity | >98% |
Solubility | Soluble in dimethyl sulfoxide; insoluble in water |
Storage Conditions | Dry, dark at 0 - 4 °C short-term; -20 °C long-term |
Shelf Life | >2 years if stored properly |
These properties are essential for determining the appropriate conditions for handling and testing the compound in laboratory settings.
ACP-319 has been explored primarily for its potential applications in cancer therapy. Its ability to inhibit phosphatidylinositol 3-kinase makes it a valuable candidate for treating malignancies where this pathway is aberrantly activated, such as chronic lymphocytic leukemia and other hematological cancers. Research indicates that combining ACP-319 with other therapeutic agents can enhance treatment efficacy by overcoming resistance mechanisms observed with monotherapy approaches .
The catalytic subunit p110δ of PI3Kδ features a bilobal kinase domain with a deep ATP-binding cleft between the N-lobe and C-lobe. ACP-319 binds competitively within this cleft, exploiting unique structural features of PI3Kδ:
Table 1: Key Residue Interactions of ACP-319 in PI3Kδ
Binding Site Region | Residue | Interaction Type | Functional Role |
---|---|---|---|
Hinge region | Val828 | H-bond acceptor | ATP competition |
Affinity pocket | Lys779 | H-bond donor | Stabilizes purine orientation |
Hydrophobic back | Trp760 | π-π stacking | Enhances binding affinity |
Specificity pocket | Met752 | Van der Waals | Restricts α/β/γ isoform binding |
Mutation studies confirm that I777M (isoleucine to methionine at position 777) reduces ACP-319 sensitivity >100-fold by sterically blocking access to the affinity pocket and altering the flexibility of adjacent Met752 [3] [7].
ACP-319 demonstrates exceptional selectivity for PI3Kδ over other class I isoforms, validated through enzymatic and cellular assays:
Table 2: Selectivity Profile of ACP-319 Across Class I PI3K Isoforms
PI3K Isoform | IC₅₀ (nM) | Selectivity vs. PI3Kδ (Fold) | Primary Tissue Expression |
---|---|---|---|
δ (ACP-319 target) | 18 | 1.0 | Hematopoietic cells |
α | 33,000 | >1,800 | Ubiquitous |
β | 2,700 | 150 | Ubiquitous |
γ | 850 | 47 | Leukocytes, endothelium |
Compared to first-generation inhibitors, ACP-319’s selectivity exceeds idelalisib’s 40-fold δ/α selectivity and approaches the ideal therapeutic window for minimizing metabolic toxicities linked to PI3Kα inhibition [8] [9].
ACP-319 operates primarily through ATP-competitive inhibition, distinct from allosteric PI3Kδ modulators:
Notably, ACP-319 does not exhibit time-dependent inhibition or modulate regulatory subunit interactions, further distinguishing it from allosteric agents like PIK-75 [8] [10].
The quinoline-purine hybrid scaffold underpins ACP-319’s optimized pharmacodynamics:
Table 3: Impact of Scaffold Modifications on ACP-319 Pharmacodynamics
Scaffold Component | Key Modification | Effect on Binding Kinetics | Cellular IC₅₀ Shift |
---|---|---|---|
Quinoline core | C5-Fluorination | ↑ Membrane permeability | Unchanged |
Purine linker | N7-Methylation | ↓ H-bond to Lys779 | 25-fold increase |
Methoxybenzyl tail | 4- vs. 3-Methoxy | Disrupts hydrophobic packing | >100-fold increase |
Molecular docking shows the scaffold optimizes a "propeller-shaped" topology unique to PI3Kδ-selective inhibitors, contrasting with flat pan-PI3K inhibitors like ZSTK474 [7] [8].
Concluding Remarks
ACP-319 exemplifies structure-driven optimization of PI3Kδ inhibitors, leveraging isoform-specific pockets and scaffold chemistry to achieve unparalleled selectivity. Its competitive ATP-site inhibition and resistance profile provide a template for next-generation agents targeting hematologic malignancies while sparing metabolic PI3Kα functions.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7